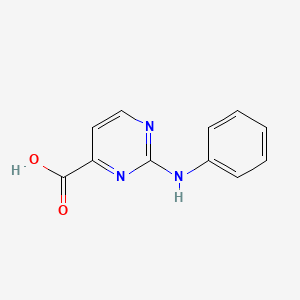![molecular formula C10H19BO2 B1428572 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane CAS No. 1350713-20-0](/img/structure/B1428572.png)
4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane
Descripción general
Descripción
Compounds like “4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane” belong to a class of chemicals known as boronic esters. These are organic compounds containing a boron atom bonded to an oxygen atom and two carbon atoms .
Synthesis Analysis
Boronic esters are typically synthesized from the reaction of boronic acids with alcohols . The exact synthesis process for “4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane” would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of a boronic ester like “4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane” would consist of a boron atom bonded to an oxygen atom and two carbon atoms .Chemical Reactions Analysis
Boronic esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They can also undergo hydroboration reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific boronic ester would depend on its exact molecular structure. Some general properties of boronic esters include a relatively low boiling point and a high refractive index .Aplicaciones Científicas De Investigación
1. Synthesis of Ortho-Modified Derivatives and Inhibitory Activity Against Serine Proteases This compound is used in synthesizing 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, which have been studied for their inhibitory activity against serine proteases including thrombin. These compounds, when studied in both the solid state and in solution, displayed no S–B coordination and only weak N–B coordination (Spencer et al., 2002).
2. Development of Boron Capped Polyenes for LCD Technology and Neurodegenerative Diseases A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized. These derivatives are potential intermediates for creating new materials for LCD technology and are being tested for their therapeutic potential in neurodegenerative diseases (Das et al., 2015).
3. Use in Synthesis of Silicon-Based Drugs This compound has been utilized as a building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, demonstrating its high synthetic potential. One such application includes the synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).
4. Preparation via Continuous Flow as a Propargylation Reagent This compound is prepared via a scalable process involving continuous-flow and distillation. It's used as a key propargylation reagent, addressing issues related to borolane “ate” equilibration and protonolysis in production (Fandrick et al., 2012).
5. Applications in Asymmetric Aldol Reactions It is used in the oxidation of chiral enol borates, which condense with aldehydes to yield optically active 4-hydroxy-2-alkanones. This has applications in the field of asymmetric synthesis (Boldrini et al., 1987).
6. Design and Synthesis for Lipogenic Inhibitors This compound has been incorporated into the design and synthesis of novel boron-containing stilbene derivatives, which have shown potential as lipogenic inhibitors, thereby presenting a possible lead for lipid-lowering drugs (Das et al., 2011).
7. Use in Hydrogen Peroxide Detection in Living Cells A 4-substituted pyrene derivative of this compound has been synthesized for its potential application in detecting hydrogen peroxide in living cells, showcasing its utility in biological and chemical sensing technologies (Nie et al., 2020).
8. Electrochemical Properties and Reactions in Organoboron Compounds Electrochemical analyses have been conducted on sulfur-containing derivatives of this compound, demonstrating its lower oxidation potential compared to organoborane. This has applications in synthesizing selectively substituted products in good yields (Tanigawa et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1R,2R)-2-methylcyclopropyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-7-6-8(7)11-12-9(2,3)10(4,5)13-11/h7-8H,6H2,1-5H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXCUWZCFQDMLZ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane | |
CAS RN |
1350713-20-0 | |
| Record name | rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-methylcyclopropyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



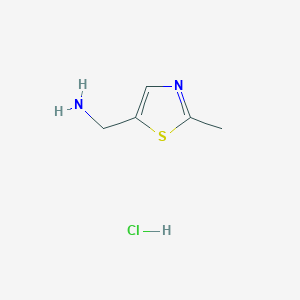
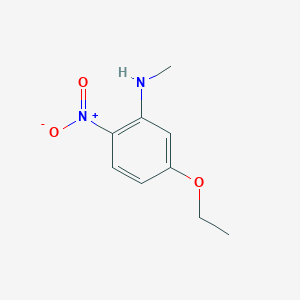
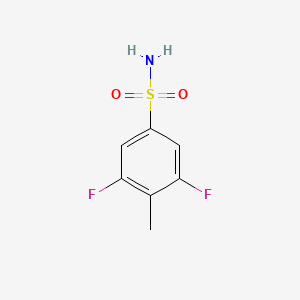
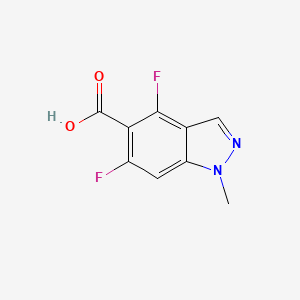
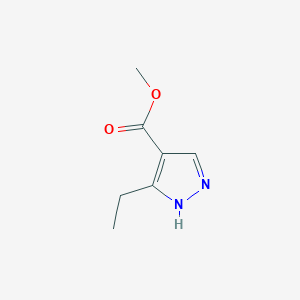
![1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B1428497.png)
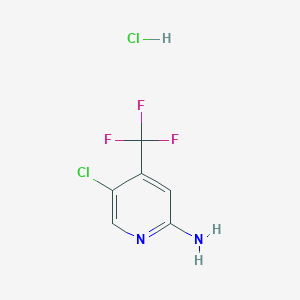
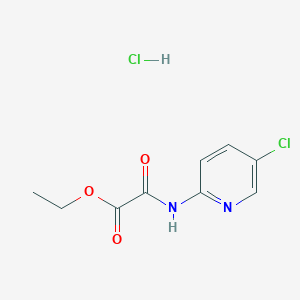
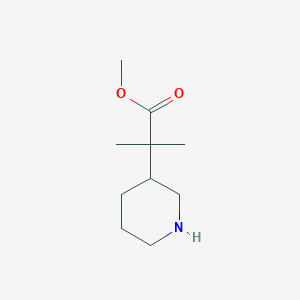
![8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one](/img/structure/B1428503.png)
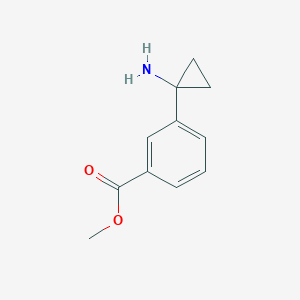
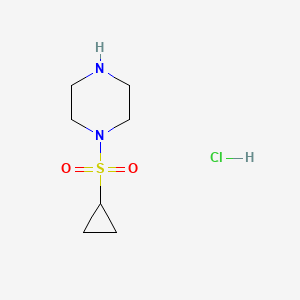
![1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo-](/img/structure/B1428511.png)
